REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[N:6]([CH2:7][CH2:8][CH2:9]2)[C:5](=[O:12])[CH:4]=1>CC(C)=O>[O:12]=[C:5]1[CH:4]=[C:3]([CH:2]=[O:1])[CH:11]=[C:10]2[N:6]1[CH2:7][CH2:8][CH2:9]2
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC(N2CCCC2=C1)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N2CCCC2=CC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 mg | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |